Journal Name:Materials Today Chemistry
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Calculations of term energies, radiative transition wavelengths and Auger electron energies for resonances of F4+
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-05-15 , DOI: 10.1016/j.elspec.2023.147335
In this work, the saddle-point variation combined with complex-rotation methods are used to calculate term energies, radiative transition wavelengths and Auger transition energies of the 1s2s22p2 (2S, 2P, 2D, 4P), 1s2s22p3p (2S, 2P, 2D), 1s2s2p3 (2,4S°, 2,4P°, 2,4D°), and 1s2p4 (2S, 2P, 2D, 4P) resonances for F4+. The present term energies, radiative rates, radiative transition wavelengths, Auger rates and corresponding transition energies agree well with the multiconfiguration Dirac-Fock calculation results listed in the literature. Other transition data in this work are expected to offer reference values for future studies.
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Scanning transmission X-ray spectromicroscopy: A nanotool to probe hematite nanorods for solar water splitting
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-05-09 , DOI: 10.1016/j.elspec.2023.147334
We report a scanning transmission X-ray microscopy (STXM) study of hematite nanorods, prototypical photoanode used in solar water splitting. Hematite nanorods were obtained by hydrothermal growth from aqueous solutions using FeCl3 as precursor. Potentials for onset of water splitting are smaller using this synthesis method, compared to values reported for hematite photoanodes obtained by epitaxial growth. STXM revealed the presence of a hexahydrate iron chloride phase at the surface of the nanorods, which is linked to the low onset potential values. We detail the quantification approach that revealed the specific microstructure of individual hematite nanorods.
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Scanning transmission X-ray microscopy of hydrogen evolution electrocatalysts on reduction graphene oxide membranes
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-05-13 , DOI: 10.1016/j.elspec.2023.147332
Cobalt is one of the promising metal catalysts for hydrogen evolution reaction, and its catalytic performance can be further improved by supporting on graphene oxide and reduced graphene oxide as an active interface to the substrate. Scanning transmission X-ray microscopy (STXM) identifies the position-dependent functional groups on the membranes and chemical structure evolution of the CoxOy. The in-situ mass spectrometer analysis shows the reduction current and H2 generation of the electrocatalyst enhanced by the addition of graphene oxide and reduced graphene oxide to CoxOy, as compared to the CoxOy on the bare substrate. The best hydrogen evolution reaction performance of CoxOy at − 2.5 V is correlated with the high Co3+ concentration existed on the reduced graphene oxide, as evidenced by the nano- and element-resolved capability of STXM. With the economical electro-reduction synthesis, this study provides brand-new insights into the critical role of substrate rGO and electrocatalyst CoxOy toward the design of high efficiency electrocatalyst.
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Soft X-ray scanning transmission microscopy as a selective probe of topical dermal drug delivery: The role of petrolatum and occlusion
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-05 , DOI: 10.1016/j.elspec.2023.147343
Selective and label-free probing of drugs by scanning transmission X-ray microscopy (STXM) is applied along with hyperspectral imaging to probe topically applied drugs in human skin explants ex vivo. A comparison of data evaluation strategies is reported, which includes changes in optical density at selected photon energies in the O 1 s regime, linear combination modeling using reference spectra, as well as principal component and cluster analyses. It is shown that consistent results are obtained from linear combination modeling of reference spectra and changes in optical density. The dermal penetration of the anti-inflammatory drug rapamycin is investigated with high spatial resolution using a petrolatum-based formulation. For such well-known formulation the result of occlusion is investigated leading to drug uptake into corneocytes. Additional changes in drug penetration induced by weakening the skin barrier by the serine protease trypsin are also included. These results are discussed in comparison with the dermal penetration of other drug formulations. Finally, alternatives to present data acquisition strategies in STXM are discussed with respect to sub-sampling in combination with mathematical approaches, so that the full chemical and spatial information can be retrieved and radiation damage is minimized.
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X-ray absorption spectroscopic study of the alumina supported Fe and FeMo catalysts for methane dehydrogenation
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-02-10 , DOI: 10.1016/j.elspec.2023.147294
Nanoscale Fe (5%Fe/Al2O3) and FeMo (4.5%Fe-0.5%Mo/Al2O3) catalysts are prepared by precipitating metal components onto alumina and then reducing in hydrogen at 700 °C for 2 hrs. The catalysts are characterized before and after their exposures to methane at 700 °C, employing ex-situ X-ray absorption spectroscopy (XAS) and X-ray diffraction techniques. XAS data of the as-prepared catalysts shows that, iron precipitates onto alumina as 6L-ferrihydrite, and Mo is present as molybdate (Mo(VI)O42-). The molybdate, which binds the alumina in the as-prepared FeMo catalyst, is partially reduced to MoO2. The reduction of iron to metallic state is incomplete because the ferrous iron binds the alumina, forming hercynite. After several hrs of methane exposure to both the catalysts at 700 °C, a major Fe3C and a graphite phase are observed only in the FeMo catalyst. The observation confirms that the Mo promotes more iron to an active Fe metal, a part of that metal converts to Fe3C and austenite (FexC). Concurrently, the MoO2 converts to Mo-oxycarbide (MoOxCy), the latter then carburize to Mo2C in the FeMo catalyst. The Fe metal, Mo-oxycarbide and metal carbides are mainly responsible for the conversion of methane to H2 and carbon. At reaction temperature > 900 °C, the Mo carbide particles agglomerate, and the excess carbon deposits on this agglomerate leading to catalyst deactivation. The deactivated catalyst is regenerated with CO2 treatment at 1000 °C to restore its initial oxide structure.
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EXAFS study of the local environment of lead and iron sorbed onto volcanic ash
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-15 , DOI: 10.1016/j.elspec.2023.147379
This work focuses on the EXAFS investigation of the local environment of lead and iron sorbed onto volcanic ash materials previously studied using XANES technique. Different compounds found in the composition of volcanic ash were used as the models in the EXAFS fitting procedure of the experimental EXAFS spectra collected at the Fe K edge and Pb L3 edge in the Fe- and Pb-sorbed volcanic ash samples. The results showed two types of interactions involving in the adsorption process of both samples. The first is related to iron or lead absorber with oxygen atoms in the first coordination shell. The second interaction occurred between the absorbers (Fe or Pb) and the backscatters (Fe or Pb) in the second shell. The local environment of the iron-sorbed element may have a cubic geometry with different crystallographic sites related to oxygen and iron atoms. On the other hand, the lead-sorbed element may be in orthorhombic geometry with different sites related to oxygen atoms and lead atoms. The adsorption mechanisms involved in the process of iron and lead sorption are ion exchange with probable chemisorption for iron and microprecipitation for lead.
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magnetoARPES: Angle Resolved Photoemission Spectroscopy with magnetic field control
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-17 , DOI: 10.1016/j.elspec.2023.147357
Angle-Resolved Photoemission Spectroscopy (ARPES) is a premier technique for understanding the electronic excitations in conductive, crystalline matter, in which the induced photocurrent is collected and dispersed in energy and angle of emission to reveal the energy- and momentum-dependent single particle spectral function A(k,ω). So far, ARPES in a magnetic field has been precluded due to the need to preserve the electron paths between the sample and detector. In this paper we report progress towards “magnetoARPES”, a variant of ARPES that can be conducted in a magnetic field. It is achieved by applying a microscopic probe beam (≲10 μm) to a thinned sample mounted upon a special sample holder that generates magnetic field confined to a thin layer near the sample surface. In this geometry we could produce ARPES in magnetic fields up to around ±100 mT. The magnetic fields can be varied from purely in-plane to nearly purely out-of-plane, by scanning the probe beam across different parts of the device. We present experimental and simulated data for graphene to explore the aberrations induced by the magnetic field. These results demonstrate the viability of the magnetoARPES technique for exploring symmetry breaking effects in weak magnetic fields.
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Analysis of surface properties of Mg doped ZnS and ZnSe thin films through x-ray photoelectron spectroscopy
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-02 , DOI: 10.1016/j.elspec.2023.147341
The surface properties of the spray-deposited Mg-doped ZnS and ZnSe films were investigated using X-ray photoelectron spectroscopy (XPS). The energy levels of the core electrons in ZnMgS and ZnMgSe, their peak positions, area ratios, and full width at half maximum were determined. Chemical shifts in Auger peaks, which are highly sensitive to changes in the chemical environment were used in the analysis. Compositional analysis indicated selenium deficiency in the ZnMgSe films. XPS peak of magnesium 2p showed a shift from 50.46 eV for ZnMgSe film to 50.63 eV for ZnMgS film and Mg 2s peak shift from 86.56 eV for ZnMgSe to 87.64 eV for ZnMgS films. A careful justification for the formation of oxides in the ZnMgSe films is also given. Ionicity for both films is about 0.51. Peak shifts in the Auger and core-level peaks are used to analyze the material's bonding strength, oxidation states, and bonding types.
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Imaging the complex interactions in CuAg-PEO nanoparticles ensemble for enhanced CO2 reduction
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-05-11 , DOI: 10.1016/j.elspec.2023.147331
CO2 electrochemical reduction (CO2ER) is a promising technology that can convert CO2 into useful chemicals and fuels with simultaneously reducing greenhouse gas emissions. Cu nanoparticles-based catalysts are an optimal choice of CO2ER due to its excellent conductivity and catalytic activity. In this study, we combined scanning transmission X-ray microscopy (STXM) and spectro-ptychography to investigate the chemical and electronic structural changes of the CuAg nanocatalysts before and after CO2ER. We observed that Cu species with the same valence state self-aggregate into separated phases. For the spent CuAg nanocatalysts after CO2ER, most Cu(I) and Cu(0) species are oxidized to Cu(II) together with CuO transforming into undetermined Cu(II) species. We believe these mechanisms are the key reason why the CuAg nanocatalysts lost catalytic activity. Such information will be highly valuable for understanding Cu nanoparticles catalyzed CO2ER.
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Quantitative analysis of energy loss processes for the core level intensities in hard X-ray photoemission
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-03-28 , DOI: 10.1016/j.elspec.2023.147314
Hard X-ray Photoemission spectra (HAXPES) for Al films on Si substrates were measured, and thickness dependence of the Al and Si core level spectra was obtained. A quantitative analysis of the plasmon-loss processes and the continuous background was performed. Such loss process can be quantitatively understood using a HAXPES analysis, especially for the intensity analysis of the core levels. Si 1 s electrons excite extrinsic Al plasmons and continuous loss features as far as they propagate within the Al film. The results give us important information and enable us to separate the intrinsic, extrinsic and their interference effects in plasmon-loss processes. Even for the high energy excitation inherent to HAXPES, the interference effect between intrinsic and extrinsic plasmon-losses is shown to be not negligible. A stronger contribution from loss features than from the main peaks should be considered for quantitative analysis.
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